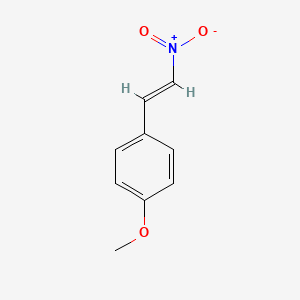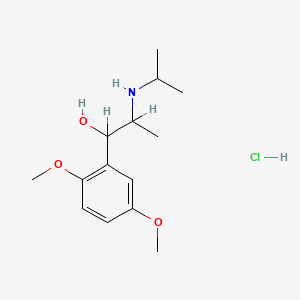
Isopropylmethoxamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropylmethoxamine hydrochloride is a chemical compound with the molecular formula C14H24ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropyl group, a methoxy group, and an amine group, making it a versatile reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Isopropylmethoxamine hydrochloride can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime. The reaction conditions typically include the use of methanol and a suitable base to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the methanolysis of hydroxylamine sulfonates. This method is preferred due to its efficiency and scalability. The reaction involves the use of methanol and hydroxylamine sulfonates, resulting in the formation of this compound and a by-product, such as sulfuric acid .
化学反応の分析
Types of Reactions
Isopropylmethoxamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and ethers.
科学的研究の応用
Isopropylmethoxamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and amines.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of isopropylmethoxamine hydrochloride involves its interaction with specific molecular targets. It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER). This inhibition leads to an increase in DNA strand breaks and apoptosis, which can potentiate the anti-tumor activity of alkylating agents .
類似化合物との比較
Similar Compounds
Methoxyamine: Similar in structure but lacks the isopropyl group.
Hydroxylamine: Similar in reactivity but lacks the methoxy group.
N-methylhydroxylamine: An isomer of methoxyamine with different reactivity.
Uniqueness
Isopropylmethoxamine hydrochloride is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions. Its ability to inhibit DNA repair mechanisms makes it particularly valuable in medical research and therapeutic applications .
特性
CAS番号 |
61-15-4 |
|---|---|
分子式 |
C14H24ClNO3 |
分子量 |
289.8 g/mol |
IUPAC名 |
1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H23NO3.ClH/c1-9(2)15-10(3)14(16)12-8-11(17-4)6-7-13(12)18-5;/h6-10,14-16H,1-5H3;1H |
InChIキー |
PDUFACBDZZVKBL-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl |
正規SMILES |
CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl |
関連するCAS |
550-53-8 (Parent) |
同義語 |
isopropylmethoxamine isopropylmethoxamine hydrochloride isopropylmethoxamine, (+)-isomer isopropylmethoxamine, (DL)-isomer isopropylmethoxamine, (L)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


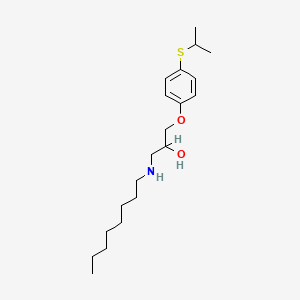
![(3As,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1199619.png)
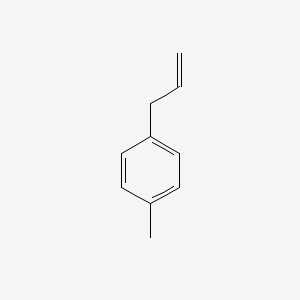
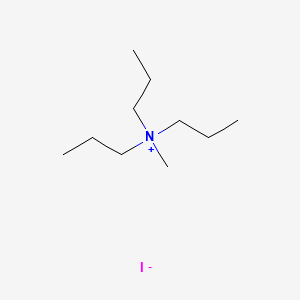
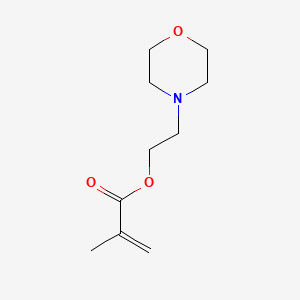


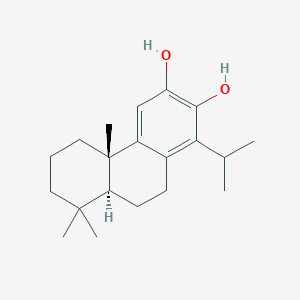
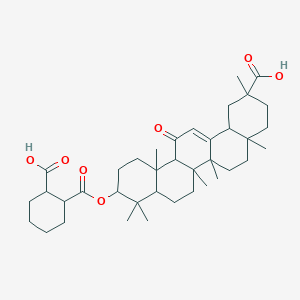
![5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]-N-[12-[[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]amino]dodecyl]pentanamide](/img/structure/B1199629.png)
![9-methyl-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B1199631.png)
![1-[1-[(4-Hydroxy-1-piperidinyl)-oxomethyl]cyclohexyl]-3-(2-methoxyphenyl)urea](/img/structure/B1199635.png)

